Technical Whitepaper: Chemical Structure, Molecular Weight, and Synthetic Utility of 2-Bromo-N,N-dipropylacetamide
Technical Whitepaper: Chemical Structure, Molecular Weight, and Synthetic Utility of 2-Bromo-N,N-dipropylacetamide
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for versatile, highly reactive building blocks in drug discovery and agrochemical development. 2-Bromo-N,N-dipropylacetamide serves as a premier electrophilic intermediate. This whitepaper deconstructs its chemical structure, molecular weight, physicochemical properties, and advanced synthetic applications, providing a rigorous, self-validating framework for researchers looking to integrate this compound into complex synthetic workflows.
Chemical Identity and Structural Analytics
At the core of 2-bromo-N,N-dipropylacetamide's utility is its bifunctional nature: an α -bromo group primed for nucleophilic substitution ( SN2 ) and a tertiary amide that provides both structural stability and tunable lipophilicity.
Quantitative Molecular Data
The following table summarizes the fundamental chemical and physical properties required for stoichiometric calculations and reaction planning.
| Property | Value | Causality / Significance |
| IUPAC Name | 2-Bromo-N,N-dipropylacetamide | Standardized nomenclature defining exact atomic connectivity. |
| Molecular Formula | C8H16BrNO | Dictates the stoichiometric ratios for synthetic planning. |
| Molecular Weight | 222.126 g/mol | Critical for precise molarity calculations in catalytic workflows. |
| Appearance | Yellow to colorless oil | Indicates the need for liquid handling and purification via chromatography or distillation rather than recrystallization. |
| Functional Groups | α -bromoamide, tertiary amine | The adjacent carbonyl group enhances the electrophilicity of the α -carbon, accelerating SN2 displacement. |
Structural Mechanics and Causality in Reactivity
Understanding the reactivity of 2-bromo-N,N-dipropylacetamide requires analyzing its molecular orbital interactions. The carbonyl group ( C=O ) is strongly electron-withdrawing. This inductive effect, coupled with resonance, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent α -carbon. Consequently, the carbon-bromine bond is exceptionally susceptible to nucleophilic attack.
Simultaneously, the N,N-dipropyl substituents serve a dual, highly specific purpose:
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Steric Modulation: They provide enough steric bulk to prevent unwanted nucleophilic attack at the carbonyl carbon (minimizing amide hydrolysis), directing the incoming nucleophile exclusively to the α -carbon.
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Lipophilicity Enhancement: In medicinal chemistry, the dipropyl chains enhance membrane permeability. This is crucial for intracellular targeting, allowing the resulting pharmacophore to penetrate lipid bilayers effectively.
Experimental Protocol: Synthesis of 2-Bromo-N,N-dipropylacetamide
To ensure a self-validating system, the following protocol details the acylation of dipropylamine using 2-bromoacetyl bromide. The causality behind the strict thermal control is to manage the highly exothermic nature of the acylation and prevent the premature degradation of the α -bromo group.
Step-by-Step Methodology
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Preparation: In a rigorously dried round-bottom flask, dissolve 2-bromoacetyl bromide (12.0 mmol) in anhydrous diethyl ether (10 mL).
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Thermal Control: Submerge the flask in an ice-salt bath to maintain the internal temperature between -5 °C and 0 °C. Causality: Suppresses side reactions such as ketene formation or over-alkylation.
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Nucleophilic Addition: Prepare a solution of dipropylamine (24.0 mmol, 2 equivalents) in anhydrous ether (10 mL). Add this solution dropwise to the electrophile over 30 minutes. Causality: The second equivalent of the amine acts as an acid scavenger for the generated HBr, driving the reaction to completion without the need for external bases like pyridine.
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Reaction Maturation: Stir the resulting clear solution in the ice-salt bath for an additional 15–30 minutes.
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Quenching and Workup: Quench the reaction by adding cold distilled water (20 mL). Separate the organic layer.
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Purification Cascade: Wash the organic layer successively with 1 M HCl (2 × 20 mL) to remove unreacted amine, 1 M NaOH (2 × 20 mL) to neutralize residual acid, and brine (2 × 20 mL) to remove water.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the product as a yellow oil (approx. 65% yield).
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In-Process Quality Control (IPQC): Validate the structure via 1H NMR ( CDCl3 , 270 MHz): δ 3.81 (s, 2H, CH2CO ), 3.24 (m, 4H, N−CH2 ), 1.55 (m, 4H, CH2 ), 0.86 (m, 6H, CH3 ). Self-Validation: The distinct singlet at 3.81 ppm confirms the intact α -bromo protons, validating successful acylation without nucleophilic displacement of the bromide.
Step-by-step synthetic workflow for 2-bromo-N,N-dipropylacetamide via amine acylation.
Advanced Applications in Synthetic Workflows
The validated structure of 2-bromo-N,N-dipropylacetamide makes it an indispensable reagent in complex molecular architectures, specifically in the fields of immunology and agrochemistry.
A. Synthesis of NAADP-Induced Ca2+ Release Antagonists
In autoimmune disease research, 2-bromo-N,N-dipropylacetamide is utilized to synthesize[1]. The compound is reacted with nicotinic acid derivatives via an SN2 alkylation protocol. Conducted in dry DMF at 60–70 °C for 16 hours, this reaction yields pyridinium salts. These small molecules act as potent antagonists of NAADP (nicotinic acid adenine dinucleotide phosphate), inhibiting Ca2+ mobilization in intact T-cells and attenuating downstream autoimmune signaling pathways.
B. Ru(II)-Catalyzed Sulfination of Boronic Acids
In agrochemical development, the introduction of sulfone groups is critical for modulating the physicochemical properties of crop-protection compounds. 2-Bromo-N,N-dipropylacetamide serves as a highly efficient electrophile in a [2]. Reacting with 4-biphenylboronic acid and DABSO (a sulfur dioxide surrogate) in the presence of RuCl2(PPh3)3 and Et3N , it forms complex sulfones with high yields. The α -bromo group is essential here, as it undergoes rapid oxidative addition or radical capture within the ruthenium catalytic cycle.
Divergent application pathways of 2-bromo-N,N-dipropylacetamide in advanced organic synthesis.
References
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Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease Source: Scientific Reports (via PubMed Central) URL:[Link]
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Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
